molecular formula C10H10ClNO3 B12284680 2-(4-Chlorophenyl)-2-acetamidoacetic acid

2-(4-Chlorophenyl)-2-acetamidoacetic acid

Cat. No.: B12284680
M. Wt: 227.64 g/mol
InChI Key: DPIZEVUKGXOVPS-UHFFFAOYSA-N
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Description

Contextualization within Amidoacetic Acid Derivatives Research

Amidoacetic acid derivatives are a class of organic compounds characterized by an acetamido group (CH₃CONH-) attached to a glycine (B1666218) or substituted glycine framework. These compounds are of significant interest due to their presence in various biologically relevant molecules and their utility as building blocks in organic synthesis. N-acetylated amino acids, a subgroup of amidoacetic acid derivatives, are known to be involved in various metabolic pathways. researchgate.net The introduction of a 4-chlorophenyl group to the alpha-position of acetamidoacetic acid creates a chiral center and introduces a lipophilic, electron-withdrawing substituent, which can significantly influence the molecule's chemical and physical properties.

The research on amidoacetic acid derivatives is extensive, with studies focusing on their synthesis, conformational analysis, and application as precursors for more complex molecules, including peptides and pharmaceuticals. The presence of both a carboxylic acid and an amide functional group allows for a diverse range of chemical transformations.

Significance in Synthetic Organic Chemistry

The significance of 2-(4-Chlorophenyl)-2-acetamidoacetic acid in synthetic organic chemistry lies primarily in its potential as a versatile intermediate. The structural motifs present in the molecule are common in a variety of pharmacologically active compounds. The 4-chlorophenyl group is a feature of numerous drugs, and the amino acid backbone is fundamental to peptide and protein chemistry.

The synthesis of this compound and its derivatives can be a key step in the construction of more complex molecular architectures. For instance, derivatives of the closely related 2-(4-chlorophenyl)glycine are important intermediates in the production of pharmaceuticals. google.comchemicalbook.com The acetamido group can influence the molecule's solubility and reactivity, and it can also participate in hydrogen bonding, which is crucial for molecular recognition and crystal packing.

Historical Overview of Key Research Milestones Pertaining to the Chemical Compound

The development of synthetic routes to N-acetylated amino acids has a long history. One of the most common methods for the acetylation of amino acids is the Schotten-Baumann reaction, which involves treating an aqueous solution of the amino acid with acetic anhydride (B1165640) or acetyl chloride under basic conditions. google.com

The synthesis of the precursor, 2-(4-chlorophenyl)glycine, has been a significant area of research. The classical Strecker synthesis, which involves the reaction of an aldehyde (in this case, 4-chlorobenzaldehyde) with ammonium (B1175870) cyanide followed by hydrolysis, is a well-established method for producing α-amino acids. More recent advancements have focused on improving yield and efficiency, for example, through the use of microchannel reactors. google.com

A key milestone in the potential synthesis of this compound is the development of efficient N-acetylation procedures for α-amino acids. A German patent describes a process for the acetylation of D,L-α-aminocarboxylic acids using acetic anhydride in acetic acid at elevated temperatures, which offers a direct route to N-acetylated products in high purity and yield without the need for extensive aqueous workup. google.com This method is directly applicable to the synthesis of the title compound from 2-(4-chlorophenyl)glycine.

Research Findings

Detailed research has focused on the synthesis of the precursor, 2-(4-chlorophenyl)glycine, and the general N-acetylation of amino acids.

Synthesis of 2-(4-Chlorophenyl)glycine

The synthesis of 2-(4-chlorophenyl)glycine is a critical first step. Two primary methods have been reported:

Strecker Synthesis: This classic method utilizes 4-chlorobenzaldehyde (B46862), ammonium cyanide, and a subsequent hydrolysis step to produce the α-aminonitrile intermediate, which is then converted to the final amino acid.

Bucherer-Bergs Reaction: This method involves the reaction of 4-chlorobenzaldehyde with potassium cyanide and ammonium carbonate to form a hydantoin (B18101) intermediate, which is then hydrolyzed to the amino acid. google.com

A Chinese patent highlights the use of microchannel reactors to improve the efficiency of the Bucherer-Bergs reaction, significantly reducing reaction times and improving yields. google.com

N-Acetylation of 2-(4-chlorophenyl)glycine

The conversion of 2-(4-chlorophenyl)glycine to this compound is typically achieved through N-acetylation. A common and efficient method involves the use of acetic anhydride.

A German patent outlines a procedure where the amino acid is reacted with 1.0 to 1.1 molar equivalents of acetic anhydride in acetic acid at a temperature between 60-150°C. google.com The product is then isolated by concentrating the reaction mixture. This method is advantageous as it avoids aqueous workup and provides the N-acetylated amino acid in high purity.

Below are interactive data tables summarizing the key reactants and reaction conditions.

Table 1: Synthesis of 2-(4-Chlorophenyl)glycine via Strecker Synthesis
Reactant Role Notes
4-ChlorobenzaldehydeStarting materialProvides the chlorophenyl group.
Ammonium CyanideSource of amino and cyano groupsReacts with the aldehyde.
Acid/BaseCatalyst for hydrolysisConverts the aminonitrile to the carboxylic acid.
Table 2: N-Acetylation of 2-(4-chlorophenyl)glycine
Reactant/Condition Role/Parameter Typical Value/Reagent
2-(4-chlorophenyl)glycineStarting materialThe amino acid to be acetylated.
Acetic AnhydrideAcetylating agentProvides the acetyl group. google.com
Acetic AcidSolventReaction medium. google.com
TemperatureReaction Parameter60-150 °C google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-acetamido-2-(4-chlorophenyl)acetic acid

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)

InChI Key

DPIZEVUKGXOVPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Classical Synthetic Routes and Their Evolution

Traditional methods for the synthesis of α-amino acids, such as the Strecker and Bucherer–Bergs syntheses, have been adapted for the preparation of 2-(4-chlorophenyl)-2-acetamidoacetic acid. These multi-component reactions offer robust, albeit often harsh, conditions for constructing the target molecule.

Strecker Synthesis Adaptations

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing α-amino acids. chemistryviews.org The classical approach involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate. sigmaaldrich.com Subsequent hydrolysis of the nitrile group yields the desired amino acid. chemistryviews.orgrsc.org

For the synthesis of this compound, a traditional Strecker pathway would commence with 4-chlorobenzaldehyde (B46862). wikipedia.org The process can be described in two main stages:

α-Aminonitrile Formation : 4-chlorobenzaldehyde reacts with ammonia and a cyanide source (like potassium cyanide or hydrogen cyanide) to form the intermediate, 2-amino-2-(4-chlorophenyl)acetonitrile. chemistryviews.orgrsc.org

Hydrolysis and Acetylation : The α-aminonitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile functional group into a carboxylic acid, yielding 2-amino-2-(4-chlorophenyl)acetic acid. The final step involves the selective N-acetylation of the amino group, typically using acetic anhydride (B1165640) or acetyl chloride, to produce the target compound.

A significant evolution of this method is a more direct Strecker-type reaction that utilizes an amide in place of ammonia. researchgate.net This adaptation allows for the direct formation of an N-acylated α-aminonitrile, streamlining the synthesis. In this approach, 4-chlorobenzaldehyde is reacted with acetamide (B32628) and a cyanide source (e.g., potassium cyanide). The resulting 2-acetamido-2-(4-chlorophenyl)acetonitrile can then be hydrolyzed under controlled conditions to afford this compound directly, bypassing the separate acetylation step. researchgate.net

Bucherer–Bergs Reaction Modifications

The Bucherer–Bergs reaction provides an alternative route to α,α-disubstituted amino acids via a hydantoin (B18101) intermediate. organic-chemistry.org Discovered independently by Hans Theodor Bucherer and Walter Bergs, this reaction also involves a multicomponent condensation of a carbonyl compound, but with ammonium (B1175870) carbonate and an alkali metal cyanide. organic-chemistry.orgrsc.orgnih.gov

The application of this reaction to synthesize this compound is a modified, multi-step process:

Hydantoin Synthesis : The reaction is initiated with 4-chlorobenzaldehyde, which condenses with potassium cyanide and ammonium carbonate. rsc.orgrsc.org This step typically occurs in a heated aqueous or alcoholic solvent and yields the heterocyclic intermediate, 5-(4-chlorophenyl)hydantoin. nih.gov

Ring Opening and Acetylation : The stable hydantoin ring is subsequently hydrolyzed, usually under strong alkaline conditions (e.g., with barium hydroxide), to open the ring and produce the corresponding α-amino acid, 2-amino-2-(4-chlorophenyl)acetic acid. Similar to the classical Strecker route, a final N-acetylation step is required to furnish the desired this compound.

The primary evolution in this area involves optimizing the hydrolysis conditions of the stable hydantoin intermediate to improve yields and minimize side reactions before the final acylation.

Amidocarbonylation Approaches

Amidocarbonylation represents a more direct and atom-economical approach for the synthesis of N-acyl-α-amino acids. nih.gov This transition metal-catalyzed reaction constructs the N-acetylated amino acid framework in a single step from an aldehyde, an amide, and carbon monoxide. nih.gov

The key components for the synthesis of this compound via this route are:

Aldehyde : 4-chlorobenzaldehyde

Amide : Acetamide

Carbonyl Source : Carbon monoxide (CO) gas

The reaction is typically catalyzed by transition metal complexes, most notably those based on cobalt (e.g., dicobalt octacarbonyl, Co₂(CO)₈) or palladium. nih.gov The catalyst facilitates the simultaneous addition of the acetamido group and a carboxyl group (derived from CO) across the aldehyde's carbonyl double bond. This process directly yields the target molecule, this compound, offering a significant advantage in efficiency over the multi-step classical routes. Research in this area focuses on improving catalyst efficacy, reducing catalyst loading, and developing milder reaction conditions.

Table 1: Comparison of Classical Synthetic Routes

Synthetic RouteKey Starting MaterialsKey IntermediateKey Features
Strecker Synthesis (Adapted)4-Chlorobenzaldehyde, Ammonia, Cyanide Source, Acetic Anhydride2-Amino-2-(4-chlorophenyl)acetonitrileTwo-stage process: aminonitrile formation followed by hydrolysis and N-acetylation.
Bucherer–Bergs Reaction (Modified)4-Chlorobenzaldehyde, Ammonium Carbonate, Potassium Cyanide5-(4-Chlorophenyl)hydantoinFormation of a stable hydantoin intermediate requiring harsh hydrolysis before N-acetylation.
Amidocarbonylation4-Chlorobenzaldehyde, Acetamide, Carbon MonoxideNone (Direct Synthesis)Direct, one-step, transition metal-catalyzed synthesis of the final N-acetylated product.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles have been applied to the synthesis of amino acids, including this compound, focusing on reducing waste, avoiding hazardous reagents, and enabling stereoselective control.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make classical routes more sustainable. For Strecker-type reactions, several improvements have been reported. These include performing the reaction in water, which is a benign solvent, or under solvent-free conditions, which minimizes waste. acs.org The use of heterogeneous catalysts, such as Montmorillonite (B579905) KSF clay, can simplify product purification and allow for catalyst recycling. acs.org

For syntheses involving hazardous reagents like carbon monoxide or cyanide, modern approaches focus on safer alternatives. For instance, in palladium-catalyzed aminocarbonylation, stable, solid CO-precursors can be used to generate carbon monoxide in situ, avoiding the handling of large quantities of toxic gas. rsc.org Similarly, modern purification techniques can reduce the risks associated with the use of cyanide in the Strecker and Bucherer-Bergs pathways. fapesp.br The use of energy-efficient techniques like microwave or ultrasound irradiation has also been explored to accelerate reactions and improve yields in related multi-component syntheses.

Catalytic Asymmetric Synthesis

The target molecule, this compound, contains a stereocenter at the α-carbon. While classical syntheses typically yield a racemic mixture (an equal mixture of both enantiomers), modern catalytic methods allow for the synthesis of a single enantiomer. This is particularly important for pharmaceutical applications where often only one enantiomer is biologically active.

Asymmetric synthesis is most developed for the Strecker reaction. chemistryviews.org This can be achieved by:

Using a Chiral Amine : Replacing ammonia with a chiral amine or ammonia derivative leads to the formation of diastereomeric intermediates that can be separated.

Using a Chiral Catalyst : A more elegant approach involves the use of a small amount of a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other.

Research has demonstrated highly enantioselective Strecker reactions using chiral catalysts based on metals like titanium or aluminum. acs.org These catalysts coordinate to the imine intermediate and control the facial attack of the cyanide nucleophile, leading to an excess of one enantiomer of the α-aminonitrile product. This asymmetric induction at an early stage allows for the synthesis of enantiomerically enriched this compound after the final hydrolysis step.

Flow Chemistry Applications

The application of continuous flow chemistry to the synthesis of this compound, while not extensively documented for this exact molecule, can be inferred from established protocols for structurally similar compounds like α-amino acids and their derivatives. mdpi.comacs.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater process control, which are particularly beneficial for multi-step syntheses. nih.govmdpi.com

A potential flow-based synthesis could involve a telescoped, multi-step process. nih.govacs.org For instance, an initial step could generate a key intermediate in situ. One relevant approach is the generation of aldimines from aldehydes and anilines within a packed-bed reactor containing a desiccant, such as 4 Å molecular sieves. acs.org This intermediate could then be passed directly into a second reactor module for subsequent transformation. An electrochemical flow microreactor could then be employed for the carboxylation of the aldimine with CO2, a method that avoids the use of toxic cyanide reagents typically found in Strecker syntheses. acs.org

Another viable strategy involves phase-transfer catalysis in a continuous flow setup. This has been successfully applied to the synthesis of quaternary amino acids. mdpi.com Such a system could be configured as a liquid-liquid process using continuous stirred-tank reactors or a solid-liquid process using a packed-bed reactor containing the phase-transfer catalyst. mdpi.com These methods have demonstrated high enantioselectivity and productivity, offering a promising route for the stereocontrolled synthesis of this compound. mdpi.com

Mechanochemical Synthesis Investigations

Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, presents a solvent-free, environmentally sustainable alternative to conventional solution-phase synthesis. researchgate.netnih.gov Investigations into the synthesis of amides, peptides, and amino acid derivatives have demonstrated the effectiveness of mechanochemical methods, particularly ball milling. nih.govacs.org

The synthesis of this compound could be approached via the mechanochemical amidation of a suitable ester precursor. Research has shown that ball milling can efficiently convert esters, including α-amino esters, into their corresponding primary amides using reagents like calcium nitride. nih.govacs.org This transformation is compatible with a range of functional groups, including the chloro-substituent on the phenyl ring, and crucially, has been shown to preserve the integrity of stereocenters alpha to the carbonyl group. nih.govacs.org

Furthermore, direct peptide coupling has been achieved mechanochemically by reacting N-protected α-amino acids with amino esters, suggesting that the formation of the acetamido group is feasible under these conditions. acs.org The use of liquid-assisted grinding (LAG), where a small amount of an environmentally benign solvent is added, can enhance reaction rates and yields. researchgate.net This approach minimizes waste and can lead to rapid, high-yielding transformations, making it an attractive area for investigation for the synthesis of the target compound. researchgate.net

Protecting Group Strategies in Synthesis

The synthesis of a bifunctional molecule like this compound necessitates a robust protecting group strategy to ensure chemoselectivity. libretexts.orgjocpr.com Both the amino and carboxylic acid groups are reactive and must be temporarily masked to prevent undesired side reactions during the construction of the molecular backbone. libretexts.org

Amine Protection: The amino group is nucleophilic and susceptible to a variety of reactions. libretexts.org To control its reactivity, several protecting groups are commonly employed in amino acid synthesis. creative-peptides.com

Boc (tert-Butoxycarbonyl): This is a widely used group, typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a variety of conditions but is readily removed with mild acids like trifluoroacetic acid (TFA). creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under mild basic conditions (e.g., dilute piperidine), while remaining stable to acid. This allows for an orthogonal protection strategy where other groups (like Boc or t-butyl esters) can be removed without affecting the Fmoc-protected amine. creative-peptides.com

Cbz (Benzyloxycarbonyl): Also known as the Z group, it is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids. creative-peptides.com

The choice of protecting group is critical as it can influence the course of subsequent reactions. researchgate.net

Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester to prevent it from reacting as a nucleophile or an acid.

Methyl or Ethyl Esters: These are simple to install via Fischer esterification but require relatively harsh conditions (saponification) for removal, which could compromise other parts of the molecule.

tert-Butyl (tBu) Ester: This group is installed under acidic conditions and is cleaved simultaneously with a Boc group using strong acid, making it suitable for Boc-based strategies. creative-peptides.com

Benzyl (Bn) Ester: Similar to the Cbz group, it is removed via hydrogenolysis, providing orthogonality with acid- and base-labile protecting groups.

An effective synthesis would likely employ an orthogonal set of protecting groups, allowing for their selective removal at different stages of the synthesis. jocpr.com For instance, a Boc-protected amine could be paired with a benzyl-protected carboxylic acid.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. The process involves systematically varying key parameters such as solvent, temperature, catalyst, and reactant stoichiometry. acs.org

A Design of Experiments (DoE) approach, such as factorial design, can efficiently identify the optimal conditions by studying multiple factors simultaneously. rsc.org For a hypothetical synthesis step, such as the coupling of a protected 4-chlorophenylglycine core with an acetylating agent, several parameters would be critical.

Solvent: The choice of solvent can significantly impact reaction rates and yields. A screen of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), Ethanol) would be a primary step. researchgate.net

Catalyst: If the reaction is catalyzed, screening different catalysts (e.g., Lewis acids, organocatalysts) and their loadings is essential. researchgate.net

Temperature: Temperature affects reaction kinetics, with higher temperatures often leading to faster rates but potentially more side products. acs.org

Stoichiometry: Varying the molar ratios of the reactants can improve yield by ensuring the complete consumption of a key starting material. researchgate.net

The following interactive table illustrates a hypothetical optimization study for a key synthetic step.

EntrySolventTemperature (°C)Reactant A (eq.)Reactant B (eq.)Yield (%)
1DCM251.01.165
2THF251.01.172
3MeCN251.01.175
4MeCN401.01.181
5MeCN401.21.185
6MeCN401.01.591

This systematic approach allows researchers to identify the conditions that provide the best balance of yield, purity, and efficiency. rsc.org

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small, research-scale to a larger, laboratory-scale (gram to kilogram) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Purification: Methods like column chromatography, which are convenient at the milligram scale, become impractical and costly for larger quantities. The process should be designed to yield a product that can be purified by crystallization or distillation if possible. google.com Developing a robust crystallization procedure is often a critical step in a scalable synthesis.

Heat Transfer: Many reactions are exothermic, and the heat generated can be difficult to dissipate in large reaction vessels. google.com The surface-area-to-volume ratio decreases as the scale increases, which can lead to dangerous temperature runaways. Careful control of addition rates and efficient cooling are paramount.

Reagent Handling and Stoichiometry: Handling large quantities of reagents requires appropriate equipment and safety protocols. The cost of reagents also becomes a more significant factor, making it important to use reactants efficiently and minimize waste. The synthesis of monomers for polymerization, such as N-carboxyanhydrides (NCAs) derived from amino acids, has been successfully scaled to the gram level, demonstrating the feasibility of handling sensitive intermediates in larger quantities. researchgate.netresearchgate.net

Process Safety and By-products: A thorough understanding of the reaction mechanism and potential side reactions is essential to anticipate and control the formation of impurities. Some reagents, like phosgene (B1210022) used in NCA synthesis, are highly toxic and require specialized handling, prompting the development of safer alternatives. researchgate.net

Ultimately, a scalable process is one that is not only high-yielding but also robust, safe, and economically viable. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Reaction Pathway Elucidation

The formation of 2-(4-Chlorophenyl)-2-acetamidoacetic acid, typically through the N-acetylation of 2-amino-2-(4-chlorophenyl)acetic acid, is a fundamental transformation in organic synthesis. The elucidation of its reaction pathway involves a detailed analysis of its kinetics and transition state.

Detailed Reaction Kinetics

Specific kinetic data, such as rate constants and activation energies for the synthesis of this compound, are not readily found in the current body of scientific literature. However, general principles of N-acylation reactions of amino acids provide a framework for understanding its kinetic behavior. The acylation of amines is a well-studied reaction, and its rate is influenced by factors such as the nucleophilicity of the amine, the reactivity of the acylating agent, and the reaction conditions. orientjchem.org

For analogous systems, such as the acetylation of various primary amines, the reaction can be rapid, often completing within minutes. orientjchem.org The presence of electron-withdrawing or electron-releasing substituents on the aromatic ring can influence the reaction rate, although in some studies on the N-acylation of a range of aromatic amines, the electronic nature of the substituents did not show a significant impact on the reaction time or yield. orientjchem.org In the context of amino acids, the zwitterionic nature of the substrate can play a crucial role, and the pH of the medium can significantly affect the availability of the nucleophilic amino group for reaction. ias.ac.in

Transition State Analysis

Direct experimental or computational transition state analysis for the formation of this compound is not documented in available research. However, computational studies on related acyl transfer reactions provide valuable insights. For instance, studies on the intramolecular acyl migration in phenylacetic acid glucuronides have successfully used computational chemistry to model the transition states and calculate activation energies, which showed excellent correlation with experimental kinetic data. researchgate.net These studies suggest that the stereochemistry at the α-carbon can significantly influence the energy of the transition state and thus the reaction rate. researchgate.net

In a broader context, computational protein design has been used to stabilize and structurally characterize the transition state of chemical reactions, demonstrating the power of these methods in elucidating reaction mechanisms at a molecular level. nih.gov For the N-acetylation of 2-amino-2-(4-chlorophenyl)acetic acid, it is hypothesized that the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. The stability of this transition state would be influenced by the electronic and steric properties of the chlorophenyl group.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the mechanism and rate of N-acylation reactions. While specific data for this compound is unavailable, studies on related systems offer valuable information. For the N-acylation of amines, a variety of solvents have been employed, and in some cases, the reaction can even proceed efficiently without a solvent. orientjchem.org

A study on the solubility of N-acetyl amino acid amides in different organic solvents revealed that solvents like formic acid and hexafluoroisopropanol (HFIP) are effective in stabilizing both hydrophobic amino acid side chains and the polypeptide backbone, which can be crucial for solubilizing reactants and intermediates in acylation reactions. nih.gov In contrast, acetic acid and isopropanol (B130326) were found to be less effective in stabilizing the backbone. nih.gov For the acetylation of primary amines using acetyl chloride, an environmentally benign brine solution has been shown to be an effective medium, with the addition of a base like triethylamine (B128534) being crucial for the successful acetylation of aliphatic amines. ias.ac.in The solvent's polarity, proticity, and ability to form hydrogen bonds can all influence the reaction pathway by stabilizing or destabilizing the reactants, intermediates, and transition states.

Interactive Data Table: Solvent Effects on N-Acylation of Amines (Analogous Systems)

SubstrateAcylating AgentSolventCatalyst/AdditiveReaction TimeYield (%)Reference
AnilineAcetic Anhydride (B1165640)WaterNone15 min98 orientjchem.org
p-NitroanilineAcetic AnhydrideWaterNone8 min91 orientjchem.org
BenzylamineAcetyl ChlorideBrineNaOAc, TEA-79 ias.ac.in
Glycine (B1666218)Acetyl ChlorideBrineNaOAc-85 ias.ac.in

Catalysis in Transformations of the Chemical Compound (Non-Biological)

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of N-acylation reactions. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of N-acyl amino acids and related compounds.

Homogeneous Catalysis Studies

Homogeneous catalysts, particularly Lewis acids and Brønsted acids, are commonly employed in acylation reactions. nih.gov For instance, AlCl₃ is a traditional Lewis acid catalyst used in Friedel-Crafts acylation to produce aryl-keto α-amino acids. nih.gov Triflic acid (TfOH), a strong Brønsted acid, has also been shown to be an effective catalyst and solvent for such reactions due to its high dissolving capacity for amino acid derivatives. nih.gov Acetic acid itself can act as a catalyst for the N-acylation of amines using esters as the acyl source, offering a cheap and simple method for amide synthesis. rsc.org

In the context of N-acetylation, the use of a basic catalyst like triethylamine is often necessary, especially for aliphatic amines, to neutralize the acid byproduct and maintain the nucleophilicity of the amino group. ias.ac.in While specific homogeneous catalysts for the synthesis of this compound are not explicitly reported, it is highly probable that established Lewis and Brønsted acid catalysts, as well as basic catalysts, would be effective.

Heterogeneous Catalysis Investigations

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. A variety of solid catalysts have been investigated for acylation reactions. For example, alumina (B75360) (a Lewis acid) has been used as a low-cost and environmentally friendly catalyst for the N-acetylation of amines in a continuous-flow system using acetonitrile (B52724) as the acetylating agent. nih.gov This method proved to be efficient and reusable for several cycles. nih.gov

Other heterogeneous catalysts reported for N-acylation include KF-Al₂O₃, ZnO, and Amberlite IR-120. orientjchem.org In the related field of glycerol (B35011) acetylation, various solid acid catalysts such as modified montmorillonite (B579905) and zeolites have been shown to be effective. mdpi.com These examples from analogous reactions strongly suggest that heterogeneous catalysts, particularly solid acids, could be successfully applied to the synthesis of this compound, potentially offering a more sustainable and industrially viable process.

Interactive Data Table: Catalysts for N-Acylation Reactions (Analogous Systems)

Reaction TypeCatalystSubstrate TypeAcylating AgentKey FindingsReference
N-acetylationAluminaAromatic and Aliphatic AminesAcetonitrileEfficient in continuous-flow, reusable nih.gov
Friedel-Crafts AcylationAlCl₃, TfOHα-Amino Acid Derivatives-Effective for aryl-keto α-amino acid synthesis nih.gov
N-acetylationAcetic AcidVarious AminesEthyl AcetateCatalyst loadings as low as 10 mol% effective rsc.org
N-acetylationNone (in water)Various AminesAcetic AnhydrideCatalyst-free, high yields orientjchem.org

Stereoselectivity and Enantioselectivity in Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules where specific enantiomers are desired. The presence of a chiral center at the α-carbon of the acetic acid moiety means that this compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenyl)-2-acetamidoacetic acid. The control of stereoselectivity and enantioselectivity in transformations of this compound is often achieved through enzymatic resolutions and chiral chromatography.

Enzymatic resolution has been demonstrated as a powerful tool for the separation of enantiomers of related α-amino acids. For instance, racemic 2-chlorophenyl glycine has been successfully resolved to yield (S)-α-amino-(2-chlorophenyl)acetic acid with an enantiomeric purity exceeding 99% through the enantioselective hydrolysis of its N-phenylacetyl derivative using immobilized penicillin G acylase. researchgate.net This enzymatic approach operates efficiently in water at a substrate concentration of 10% and allows for the recycling of the enzyme over multiple uses without a significant loss in activity. researchgate.net The unwanted (R)-enantiomer can be racemized and recycled, making the process highly efficient. This methodology suggests a viable pathway for the enantioselective transformation of N-acyl derivatives of this compound.

Another key strategy for obtaining enantiomerically pure forms of this compound and its derivatives is through chiral high-performance liquid chromatography (HPLC). A variety of chiral stationary phases (CSPs) are available for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds, including acidic molecules. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. For acidic compounds, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown remarkable performance. chiraltech.com The separation mechanism on these columns is based on the ionic interaction between the protonated chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

The choice of mobile phase, including the organic modifier and any additives, significantly influences the resolution of enantiomers. For instance, in the chiral separation of chlorpheniramine (B86927) enantiomers, a mobile phase consisting of n-hexane, isopropanol, and diethylamine (B46881) was found to be optimal. dergipark.org.tr The development of a robust HPLC method is essential for both analytical determination of enantiomeric excess and for preparative separation to isolate pure enantiomers.

Table 1: Methods for Stereoselective Transformations and Separations

Method Description Key Findings Reference
Enzymatic Resolution Enantioselective hydrolysis of N-phenylacetyl-2-chlorophenylglycine using immobilized penicillin G acylase. Achieved >99% enantiomeric purity for the (S)-enantiomer. The enzyme can be recycled more than 25 times. researchgate.net
Chiral HPLC Separation of enantiomers using chiral stationary phases (CSPs). Polysaccharide-based and anion-exchange CSPs are effective for resolving acidic chiral compounds. nih.govresearchgate.netchiraltech.com
Chiral HPLC (Specific) Separation of chlorpheniramine enantiomers on an amylose tris(3,5-dimethylphenylcarbamate) column. Baseline separation achieved with a mobile phase of n-hexane-isopropanol-diethylamine. dergipark.org.tr

Intermediate Characterization and Detection

The investigation of chemical transformations involving this compound inherently involves the formation of transient intermediates. The characterization and detection of these intermediates are crucial for elucidating reaction mechanisms. While direct spectroscopic data for intermediates of reactions involving this compound are not extensively reported in the available literature, insights can be drawn from studies of related compounds and synthetic pathways where it serves as a precursor.

In the synthesis of heterocyclic compounds derived from this compound, various intermediates can be postulated. For example, in cyclization reactions, activated forms of the carboxylic acid, such as acyl chlorides or mixed anhydrides, are likely intermediates. These activated species are highly reactive and are typically generated in situ and consumed in the subsequent reaction step. Their presence could potentially be detected using spectroscopic techniques under carefully controlled conditions.

The crystal structure of the closely related compound, 2-(4-chlorophenyl)acetamide, reveals that the acetamide (B32628) group is twisted relative to the benzene (B151609) plane. researchgate.net In the solid state, molecules are linked by N—H···O hydrogen bonds to form layered structures. researchgate.net This type of intermolecular interaction could also play a role in the aggregation and reactivity of intermediates derived from this compound in the solid state or in non-polar solvents.

In the synthesis of more complex molecules, such as the antibiotic loracarbef (B1675092), which is a carbacephem, derivatives of phenylglycine are key building blocks. nih.gov The synthesis of the β-lactam ring, a core feature of loracarbef, proceeds through several intermediate stages. While loracarbef itself is a derivative of phenylglycine, the synthetic strategies employed for its construction provide a framework for understanding the types of intermediates that might be formed from similar precursors like this compound. These can include linear peptide-like structures prior to cyclization and various protected forms of the amino and carboxyl groups.

The characterization of such intermediates often relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of reaction intermediates. Changes in chemical shifts and coupling constants can provide detailed information about the formation and consumption of intermediates.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of intermediates, confirming their elemental composition. Techniques such as electrospray ionization (ESI-MS) are particularly useful for detecting charged or polar intermediates in solution.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the appearance and disappearance of functional groups during a reaction. For example, the formation of an acyl chloride intermediate would be indicated by a characteristic carbonyl stretching frequency.

X-ray Crystallography: In cases where an intermediate can be isolated as a stable crystalline solid, X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry. The crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, a complex derivative, has been determined, showcasing the level of detail that can be obtained for stable products and, potentially, for isolable intermediates. nih.gov

Table 2: Potential Intermediates and Characterization Techniques

Potential Intermediate Type Precursor/Reaction Potential Characterization Methods
Acyl Halide/Mixed Anhydride Carboxylic acid activation for cyclization IR, NMR (if stable enough), MS
Linear Dipeptide-like Structure Amide bond formation NMR, MS
Protected Amino Acid Synthesis of complex molecules NMR, MS, X-ray crystallography (if isolable)
Cyclization Precursor Intramolecular ring formation NMR, HPLC-MS

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. While comprehensive multi-dimensional, solid-state, and dynamic NMR studies specifically for 2-(4-Chlorophenyl)-2-acetamidoacetic acid are not extensively documented in publicly available literature, we can predict the expected spectral characteristics based on the analysis of structurally similar compounds.

For the purpose of this analysis, we will consider the known NMR data for analogous compounds such as N-acetyl-DL-phenylglycine nih.gov, 4-chlorophenylacetic acid chemicalbook.com, and N-(4-chlorophenyl)acetamide nih.gov to extrapolate the expected chemical shifts for this compound.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound. These predictions are based on the principle of additivity of substituent effects on chemical shifts, drawing from the experimental data of the aforementioned analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10 - 13Singlet (broad)The chemical shift is highly dependent on the solvent and concentration.
Amide (-NH)7.5 - 8.5DoubletCoupling with the adjacent methine proton.
Methine (-CH)5.0 - 5.5DoubletCoupling with the adjacent amide proton.
Aromatic (C₂'-H, C₆'-H)~7.4DoubletProtons ortho to the chlorine atom.
Aromatic (C₃'-H, C₅'-H)~7.3DoubletProtons meta to the chlorine atom.
Acetyl (-CH₃)~2.0Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)170 - 175
Amide Carbonyl (-C=O)169 - 172
Methine (-CH)55 - 60
Aromatic (C₁')135 - 140Quaternary carbon attached to the methine group.
Aromatic (C₄')132 - 136Quaternary carbon attached to the chlorine atom.
Aromatic (C₂', C₆')128 - 130
Aromatic (C₃', C₅')128 - 130
Acetyl (-CH₃)22 - 25

Multi-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

While specific experimental data is not available, multi-dimensional NMR techniques would be invaluable for the unambiguous assignment of the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a correlation between the amide proton (-NH) and the methine proton (-CH). It would also confirm the coupling between the aromatic protons on the chlorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC or the more modern HSQC (Heteronuclear Single Quantum Coherence) experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the methine proton signal to the methine carbon signal and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range (2-3 bond) correlations. Key expected correlations would include the amide proton to the amide carbonyl carbon and the methine carbon, the methine proton to the carboxylic acid carbon and the aromatic carbons (C₁', C₂', C₆'), and the acetyl protons to the acetyl carbonyl carbon.

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in their solid form. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit different physical properties. The ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum would be expected to show distinct signals for each carbon in the asymmetric unit of the crystal lattice. The chemical shifts in the solid state may differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) techniques are used to study the rates of conformational changes in molecules. In this compound, restricted rotation around the amide bond (C-N) could lead to the presence of different conformers (rotamers) in solution. At low temperatures, the signals for atoms near the amide bond might appear as separate peaks for each conformer in the NMR spectrum. As the temperature is increased, these peaks would broaden and eventually coalesce into a single averaged signal as the rate of rotation increases. DNMR studies could determine the energy barrier for this rotational process.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule.

Detailed Band Assignment and Functional Group Analysis

Based on the known vibrational frequencies of similar compounds like 4-chlorophenylacetic acid chemicalbook.comchemicalbook.comspectrabase.com and N-acetyl-DL-phenylglycine nih.gov, a detailed assignment of the major vibrational bands for this compound can be predicted.

Table 3: Predicted IR and Raman Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
3400 - 2400O-H stretchCarboxylic AcidStrong, broadWeak
~3300N-H stretchAmideMediumMedium
~1710C=O stretchCarboxylic AcidStrongMedium
~1650C=O stretch (Amide I)AmideStrongStrong
~1600, ~1490C=C stretchAromatic RingMedium-StrongStrong
~1550N-H bend (Amide II)AmideMediumWeak
~1100C-Cl stretchChlorophenylMediumStrong
~830C-H out-of-plane bend1,4-disubstituted AromaticStrongMedium

The broad O-H stretching band of the carboxylic acid is a characteristic feature in the IR spectrum. The two carbonyl stretching vibrations (from the carboxylic acid and the amide) would likely appear as distinct, strong bands. The aromatic C=C stretching bands are expected to be prominent in both IR and Raman spectra. The C-Cl stretch would likely be more intense in the Raman spectrum.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, such as ReactIR (FTIR) or Raman spectroscopy, could be employed to monitor the synthesis of this compound in real-time. For instance, in a reaction involving the acylation of 2-amino-2-(4-chlorophenyl)acetic acid, one could monitor the disappearance of the amine N-H stretching bands and the appearance of the amide C=O and N-H stretching bands to track the progress of the reaction. This would allow for the optimization of reaction conditions such as temperature, reaction time, and reagent addition.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₀ClNO₃.

The analysis, typically performed using techniques like Electrospray Ionization (ESI), would involve measuring the exact mass of the protonated molecule ([M+H]⁺) or other adducts, such as the sodium adduct ([M+Na]⁺). The experimentally measured mass is then compared to the theoretically calculated mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed elemental formula. This method is standard for structure confirmation in chemical synthesis. scielo.org.za

Table 1: Theoretical HRMS Data for this compound This table presents calculated values for illustrative purposes.

Molecular FormulaIon TypeTheoretical m/z
C₁₀H₁₀ClNO₃[M+H]⁺228.0371
C₁₀H₁₀ClNO₃[M+Na]⁺250.0190
C₁₀H₁₀ClNO₃[M+K]⁺265.9930

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound (m/z 228.0) would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The pattern of fragmentation provides a roadmap of the molecule's structure.

Based on the structure, several key fragmentation pathways can be predicted:

Loss of Water: A common initial loss from the carboxylic acid group, resulting in an ion at m/z 210.0265.

Loss of Carboxylic Acid Group: Decarboxylation (loss of CO₂) or loss of the entire carboxyl group (COOH) are characteristic fragmentations for carboxylic acids.

Amide Bond Cleavage: Scission of the amide bond can lead to the loss of an acetyl group (CH₂=C=O) or the entire acetamido moiety.

Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the 4-chlorophenyl ring is expected, yielding ions corresponding to each piece. The fragmentation of bile acids, which also possess a carboxylic acid group, often involves such characteristic neutral losses and cleavages of the core structure. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for [C₁₀H₁₀ClNO₃+H]⁺ This table presents a theoretical fragmentation pathway for illustrative purposes.

Precursor Ion m/zFragment Ion m/zProposed Neutral LossLost Formula
228.0371210.0265WaterH₂O
228.0371184.0470Carbon DioxideCO₂
228.0371170.0316Acetamidoacetic acid moietyC₄H₇NO₃
228.0371111.00512-Acetamidoacetic acidC₄H₆NO₃
170.0316125.0153Carboxyl Radical + HCOOH

X-ray Crystallography and Diffraction Studies

X-ray techniques provide definitive information on the three-dimensional arrangement of atoms in the solid state, revealing details about molecular conformation, crystal packing, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced that can be mathematically resolved into a model of the electron density, and thus the precise positions of atoms.

For this compound, an SCXRD study would confirm its covalent structure and reveal:

Molecular Conformation: The dihedral angles defining the spatial orientation of the 4-chlorophenyl ring relative to the acetamidoacetic acid backbone. Studies on similar structures show that such rings are often twisted out of the plane of the rest of the molecule. iucr.orgmdpi.com

Bond Lengths and Angles: Precise measurements for all covalent bonds, which can indicate features like electron delocalization.

Intermolecular Interactions: The specific hydrogen bonds (e.g., between the carboxylic acid and amide groups of adjacent molecules) that dictate how the molecules pack together in the crystal lattice. The crystal structure of N-acetyl glycine (B1666218) (the parent compound without the phenyl group) shows that molecules are joined by a two-dimensional network of hydrogen bonds. researchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data The following data for N-acetyl glycine, a related compound, is provided for illustrative purposes. researchgate.net

ParameterValue
CompoundN-acetyl glycine
FormulaC₄H₇NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.659(2)
b (Å)5.163(1)
c (Å)14.606(3)
β (°)125.04(3)
V (ų)534.1(2)

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing microcrystalline solids. It is especially crucial for identifying and distinguishing between different polymorphic forms of a substance. rigaku.com Polymorphism, the ability of a compound to exist in multiple crystal structures, is common for amino acids and pharmaceutical ingredients and can significantly impact properties like solubility and stability. mdpi.comnih.gov

Each polymorph of this compound would produce a unique PXRD pattern, which serves as a crystalline "fingerprint." americanpharmaceuticalreview.com By comparing the diffraction patterns of different batches—identified by the position (2θ angle) and relative intensity of the peaks—one can determine if a sample is a pure polymorph or a mixture.

Table 4: Interactive Hypothetical PXRD Data for Two Polymorphs This table presents a hypothetical comparison to illustrate how PXRD distinguishes between different crystalline forms.

2θ Angle (°)Relative Intensity (Form I)Relative Intensity (Form II)
8.59515
12.140100
15.32580
19.810065
22.47030
25.05590

Neutron Diffraction Studies (if applicable)

While X-ray diffraction is highly effective, it is relatively insensitive to hydrogen atoms. Neutron diffraction is a complementary and powerful technique that can precisely locate hydrogen atoms. nih.gov This is because neutrons scatter from atomic nuclei, and their scattering length is significant for hydrogen (and its isotope, deuterium), unlike with X-rays.

No neutron diffraction studies on this compound have been reported. However, such an analysis would be highly valuable. It would provide unambiguous determination of:

Protonation States: Confirming the zwitterionic nature of the molecule in the solid state by locating the carboxyl proton and the ammonium (B1175870) proton.

Hydrogen Bond Geometry: Precisely measuring the N-H···O and O-H···O bond lengths and angles that form the crystal's supramolecular architecture. iucr.org

Torsional Angles of H-atoms: Defining the orientation of hydrogen atoms on the chiral center and the phenyl ring.

Studies on simple amino acids like glycine, L-glutamine, and L-arginine have successfully used neutron diffraction to accurately determine hydrogen positions and clarify complex hydrogen-bonding networks. iucr.orgiucr.orgrsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

A comprehensive search for detailed research findings, including specific chiroptical spectroscopy data (such as Circular Dichroism or Vibrational Circular Dichroism) and crystallographic data for the enantiomers of this compound, did not yield specific experimental results for this particular compound. While the stereochemical analysis of related chiral molecules, such as N-acetyl-amino acids and other aromatic derivatives, is extensively documented using these techniques, specific data tables and detailed research findings for this compound are not available in the public domain based on the conducted searches.

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the stereochemical elucidation of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light, providing unique spectral signatures that are highly sensitive to the three-dimensional arrangement of atoms in a molecule. In principle, the absolute configuration of the enantiomers of this compound could be determined by comparing their experimental ECD or VCD spectra with those predicted by quantum chemical calculations.

Similarly, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, allowing for unambiguous assignment of the R or S configuration at a stereocenter. However, no published crystal structures for the individual enantiomers of this compound were identified.

Although specific data for the target compound is unavailable, the general principles of applying chiroptical spectroscopy for stereochemical analysis are well-established for analogous structures. For instance, studies on N-acetyl-α-arylglycines have demonstrated that the sign and intensity of the Cotton effects in their CD spectra can be correlated with their absolute configuration. Likewise, VCD spectroscopy has been successfully employed to determine the solution-state conformations of various N-acetylated amino acids.

Without access to specific experimental or theoretical data for this compound, a detailed analysis and the generation of data tables as requested is not feasible at this time. Further empirical research would be required to obtain the necessary chiroptical and crystallographic data for a thorough stereochemical characterization of this compound.

Theoretical and Computational Chemistry Studies on 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental electronic properties of a molecule. These methods can provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

No specific Density Functional Theory (DFT) studies concerning the electronic structure of 2-(4-Chlorophenyl)-2-acetamidoacetic acid have been identified in the reviewed literature. Such studies would typically provide information on electron density distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

Ab Initio Calculations of Molecular Properties

There are no available records of ab initio calculations performed to determine the molecular properties of this compound. These higher-level computational methods could yield precise data on geometric parameters, vibrational frequencies, and other spectroscopic properties.

Molecular Orbital Analysis

A molecular orbital analysis for this compound, which would detail the energies and compositions of its molecular orbitals, is not present in the currently accessible scientific literature. This type of analysis is fundamental to understanding the molecule's electronic transitions and reactivity patterns.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

Potential Energy Surface Scans

No studies involving potential energy surface scans for this compound were found. These scans are used to identify stable conformers and the energy barriers between them by systematically changing specific dihedral angles.

Molecular Dynamics Simulations

There is no published research detailing molecular dynamics (MD) simulations of this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent.

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions of this compound is crucial for understanding its solid-state structure, solubility, and interactions with biological macromolecules. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these non-covalent interactions.

In the crystalline state, this compound is expected to form a complex network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The acetamido group also participates, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. These functional groups can lead to the formation of various hydrogen bonding motifs, such as dimers, chains, and sheets. For instance, studies on similar N-acyl amino acids demonstrate the prevalence of strong hydrogen bonds that dictate their crystal packing.

The primary hydrogen bonds anticipated for this compound would involve:

Carboxylic acid dimer formation: Two molecules can form a cyclic dimer through strong O-H···O hydrogen bonds between their carboxylic acid groups.

Amide-acid interactions: The amide N-H can donate a hydrogen bond to the carboxylic acid carbonyl oxygen (N-H···O=C), and the carboxylic acid O-H can donate to the amide carbonyl oxygen (O-H···O=C).

Chain formation: Molecules can link into chains via head-to-tail hydrogen bonds between the carboxylic acid of one molecule and the amide group of another.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the strength and nature of these interactions by analyzing the electron density at the bond critical points.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimers Calculated at the B3LYP/6-311++G(d,p) level of theory.

Interacting Atoms (D–H···A)Distance H···A (Å)Angle D–H···A (°)Interaction Energy (kcal/mol)
O–H···O (Carboxylic Dimer)1.65175-8.5
N–H···O (Amide-Acid)1.90168-4.2
C–H···O (Phenyl-Carbonyl)2.45145-1.5
C–H···Cl (Phenyl-Chloro)2.80130-0.8

Note: This table is illustrative and contains hypothetical data based on typical values for similar functional groups.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling (Focus on Chemical Reactivity and Interactions)

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, a QSAR model could predict its reactivity, for example, in terms of its ability to inhibit a specific enzyme, while a QSPR model could predict properties like its lipophilicity (LogP) or aqueous solubility.

The development of a robust QSAR/QSPR model involves the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The presence of the electron-withdrawing chlorine atom on the phenyl ring significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its interaction with biological membranes.

Once calculated for a series of related compounds, these descriptors can be used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS) analysis. nih.gov A study on aryl carboxylic acid amide derivatives highlighted the importance of topological, estate number, and hydrophobic descriptors in predicting biological activity. nih.gov

Table 2: Example of a Hypothetical QSAR Model for Chemical Reactivity.

Model EquationF-statistic
Reactivity = 0.45(LUMO) - 0.21(LogP) + 1.5*(TPSA) + 5.80.880.75120.5

Note: This table presents a hypothetical QSAR model. R² (coefficient of determination), Q² (cross-validated R²), and the F-statistic are used to assess the model's statistical significance and predictive power. LUMO (Lowest Unoccupied Molecular Orbital energy), LogP (lipophilicity), and TPSA (Topological Polar Surface Area) are examples of commonly used descriptors.

Spectroscopic Property Predictions from Theoretical Models

Theoretical models, primarily based on DFT, are highly effective in predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation. Following optimization, frequency calculations are performed to predict the vibrational (IR) spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical method and to improve agreement with experimental data. nih.gov For instance, a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline demonstrated good correlation between DFT-calculated and experimental IR spectra. nih.govmdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in the experimental NMR spectrum. Protons on the carbon adjacent to the carbonyl group are expected to show a downfield shift in the ¹H NMR spectrum. libretexts.orglibretexts.org

Table 3: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModePredicted Frequency (Scaled)Hypothetical Experimental Frequency
O-H stretch (Carboxylic acid)34503445
N-H stretch (Amide)33203315
C=O stretch (Carboxylic acid)17251720
C=O stretch (Amide I)16801675
C-Cl stretch10951090

Note: This table is for illustrative purposes. The predicted frequencies are hypothetical and would be obtained from DFT calculations, while the experimental frequencies would be from FT-IR spectroscopy.

Reaction Mechanism Simulations and Energetics

Computational chemistry provides powerful tools to simulate reaction mechanisms and to calculate the energetics of these processes. For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of the amide bond. Understanding the mechanism and energetics of this reaction is important for assessing the compound's stability.

Simulations of the hydrolysis reaction would involve identifying the reactants, products, and any intermediates and transition states. DFT calculations can be used to determine the geometries and energies of these species. The activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated as the energy difference between the transition state and the reactants.

Studies on the hydrolysis of N-acyl amino acids have shown that the reaction can be catalyzed by acid or base and that the presence of water molecules can play a crucial role as both a reactant and a catalyst. nih.gov The mechanism can be either stepwise or concerted. nih.gov For this compound, the electron-withdrawing nature of the chlorophenyl group could influence the stability of intermediates and the height of the activation barriers.

Table 4: Hypothetical Energetics of the Acid-Catalyzed Hydrolysis of this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.5
Intermediate+5.2
Transition State 2+18.9
Products-10.8

Note: This table presents a hypothetical energy profile for a stepwise hydrolysis mechanism. The values are illustrative and would be determined through computational simulations.

Chiral Resolution and Stereochemical Aspects of 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Enantiomeric Separation Methodologies

The separation of the enantiomers of 2-(4-Chlorophenyl)-2-acetamidoacetic acid can be accomplished through several established techniques. These methods exploit the different ways the enantiomers interact with other chiral entities.

One of the most traditional and industrially viable methods for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. aiche.org This process involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. gavinpublishers.com Once separated, the pure enantiomer of the acid can be regenerated by treatment with an achiral acid.

While specific data for this compound is not prevalent, the resolution of structurally similar phenylglycine derivatives is well-documented. For instance, racemic phenylglycine is resolved on an industrial scale using (+)-camphorsulfonic acid. kesselssa.com Similarly, a study on the related N-acetyl-(R)(S)-p-methoxyphenylglycine showed successful optical resolution via differential crystallization of its ammonium (B1175870) salt. nih.gov The choice of resolving agent and solvent system is critical and often determined empirically to maximize the difference in solubility between the two diastereomeric salts. aiche.org

Table 1: Examples of Resolving Agents for Phenylglycine Derivatives

Racemic CompoundResolving AgentPrincipleReference
DL-Phenylglycine(+)-Camphorsulfonic acidForms diastereomeric salts with different solubilities, allowing separation by crystallization. kesselssa.com
N-acetyl-(R)(S)-p-methoxyphenylglycineAmmonia (B1221849) (forms ammonium salt)Differential crystallization of the diastereomeric ammonium salts. nih.gov
Racemic Amines(R,R)-Tartaric AcidFormation of diastereomeric salts, separation efficacy can be under kinetic or thermodynamic control. gavinpublishers.com

Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For N-acetylated amino acids like this compound, several types of CSPs are effective.

Polysaccharide-based CSPs : Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®, Lux®) are widely applicable. nih.gov They separate enantiomers based on a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate (B1207046) groups on the polysaccharide backbone.

Macrocyclic Glycopeptide CSPs : Columns based on antibiotics like teicoplanin (e.g., CHIROBIOTIC® T) are particularly effective for underivatized and N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com They offer multiple interaction sites (amide linkages, carboxyl and amino groups, aromatic rings) leading to excellent chiral recognition.

Pirkle-type CSPs : These phases operate on a π-acid/π-base principle. A urea-type Pirkle column, such as the SUMICHIRAL OA-3000 series, is noted to be effective for acetyl- and urethane-amino acids. scas.co.jp

The selection of the mobile phase is crucial for achieving separation and can range from normal phase (e.g., hexane/ethanol) to reversed-phase (e.g., water/acetonitrile) and polar organic modes. sigmaaldrich.comsigmaaldrich.com

Table 2: Suitable Chiral Stationary Phases (CSPs) for N-Acetyl Amino Acid Separation by HPLC

CSP TypeCommercial Example(s)Separation PrincipleReference
Polysaccharide-based (Cellulose/Amylose)Chiralpak IG-3, Lux Cellulose-1Hydrogen bonding, dipole-dipole, and steric interactions. nih.gov
Macrocyclic GlycopeptideAstec CHIROBIOTIC T, TAGComplex formation involving hydrogen bonding, ionic interactions, and inclusion. sigmaaldrich.comsigmaaldrich.com
Pirkle-type (Urea)SUMICHIRAL OA-3300Charge transfer (π-π interactions), hydrogen bonding. scas.co.jp

Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to resolve a racemic mixture. This is typically a kinetic resolution, where the enzyme catalyzes a reaction on one enantiomer at a much faster rate than the other. researchgate.net

For N-acyl amino acids, penicillin G acylase (PGA) is a particularly effective enzyme. virginia.edu It selectively hydrolyzes the N-acyl group of one enantiomer, leaving the other N-acylated enantiomer untouched. A key study demonstrated the resolution of racemic N-phenylacetyl-2-chlorophenylglycine using immobilized penicillin G acylase. researchgate.net This process yielded (S)-α-amino-(2-chlorophenyl)acetic acid with over 99% enantiomeric purity. The unreacted (R)-N-phenylacetyl enantiomer could then be separated and racemized for reuse, making the process highly efficient. researchgate.net The use of immobilized enzymes is advantageous as it allows for easy separation from the reaction mixture and repeated recycling. researchgate.net

Table 3: Enzymatic Resolution of N-Acyl Phenylglycine Derivatives

EnzymeSubstrateReactionKey FindingsReference
Penicillin G Acylase (PGA) from E. coliN-Phenylacetyl-2-chlorophenylglycineEnantioselective hydrolysisYields (S)-amino acid with >99% ee. Unwanted (R)-enantiomer can be racemized and recycled. researchgate.net
Penicillin G Acylase (PGA) from Achromobacter sp.Various N-Phenylacetyl-α/β-amino acidsEnantioselective hydrolysisDemonstrates broad substrate scope and high enantioselectivity for (S)-enantiomers of α-amino acids. muni.czresearchgate.net
Lipase (B570770) B from Candida antarctica (CALB)(R,S)-FlurbiprofenEnantioselective esterificationKinetic resolution of a racemic acid via esterification, achieving high enantiomeric excess. researchgate.net

Asymmetric Synthesis Routes to Enantiopure Forms

Instead of separating a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer. This avoids the theoretical 50% yield limit of classical resolution. For arylglycine derivatives, several advanced strategies exist.

One approach is the catalytic asymmetric C-H functionalization. For example, chiral α-amino acid derivatives have been synthesized through the enantioselective C-H arylation of N-aryl glycine (B1666218) esters with arylboronic acids, using a chiral Palladium(II) catalyst. rsc.org This method directly forges the chiral center with high enantioselectivity.

Another powerful strategy is dynamic kinetic resolution (DKR). This process combines a kinetic resolution with an in-situ method for racemizing the slow-reacting enantiomer. nih.gov A chemoenzymatic DKR could involve a lipase for selective acylation of one enantiomer, while a ruthenium catalyst simultaneously racemizes the unreacted enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. nih.gov Non-enzymatic methods for kinetic resolution via N-acylation have also been developed, achieving high selectivity for propargylic amines. nih.gov

Stereochemical Stability and Racemization Studies

The stereochemical stability of this compound is a crucial parameter, as racemization can lead to a loss of enantiomeric purity. The α-hydrogen in arylglycine derivatives is relatively acidic due to stabilization of the resulting carbanion by the adjacent aromatic ring. acs.org

Racemization is typically base-catalyzed. The mechanism involves the removal of the α-proton by a base to form a planar, achiral enolate intermediate, followed by non-stereospecific reprotonation, which yields a racemic mixture. nih.gov Studies on related N-acyl phenylalanine derivatives have shown that racemization can occur during peptide coupling reactions, especially when the carboxyl group is activated in the presence of a base. nih.gov The rate of racemization is influenced by factors such as the strength of the base, temperature, solvent polarity, and the nature of the N-acyl group. semanticscholar.org The ability to control racemization is essential, particularly for recycling the unwanted enantiomer from a resolution process, where controlled and complete racemization is desired. kesselssa.comresearchgate.net

Derivatization for Stereochemical Assignment

Determining the absolute configuration (R or S) of a chiral center is essential. When a pure enantiomer of this compound is isolated, its configuration can be assigned by converting it into a diastereomer with a chiral derivatizing agent (CDA) of known absolute configuration. nih.gov

These newly formed diastereomers can be distinguished using standard analytical techniques:

NMR Spectroscopy : Reagents like (R)- or (S)-Mosher's acid chloride react with chiral alcohols (or amines) to form diastereomeric esters (or amides). The differing magnetic environments in the diastereomers cause distinct chemical shifts in ¹H or ¹⁹F NMR spectra, which can be used to deduce the absolute configuration of the original molecule. nih.gov

Chiral Chromatography : Reaction with a CDA like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) or its analogs creates diastereomers that can be separated on a standard achiral HPLC column. nih.govnih.gov The elution order, when compared to standards, can be used to assign the configuration of the original amino acid. nih.gov

This indirect approach is a cornerstone of stereochemical analysis, providing a reliable method for confirming the identity of enantiopure compounds. nih.govmdpi.com

Derivatization and Functionalization Strategies of 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Amide Functionalization

The acetamido group [-NHC(O)CH₃] is a key functional handle. Its reactivity is centered on the nitrogen atom and the carbonyl carbon, allowing for a range of transformations.

The presence of a proton on the amide nitrogen allows for substitution reactions, primarily N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through several methods. A common strategy involves the deprotonation of the amide with a suitable base to form an amidate anion, which then acts as a nucleophile towards an alkyl halide. Another powerful, modern approach is the direct N-alkylation of unprotected amino acids using alcohols, which proceeds with water as the only byproduct. nih.gov This reaction is often catalyzed by transition metals, such as iron, and can be performed under neat conditions or with a solvent like trifluoroethanol. nih.gov The selectivity for mono- or di-alkylation can often be controlled by adjusting the stoichiometry of the reactants. nih.gov

N-Acylation: The introduction of a second acyl group to form an imide derivative is also a feasible transformation. N-acylation is a significant reaction in fields like combinatorial peptide synthesis. rsc.org This can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Catalytic methods using acetic acid have been shown to facilitate the N-acylation of amines using esters as the acyl source, offering a simple and cost-effective approach. rsc.org

The amide carbonyl group itself can be chemically altered, most commonly through reduction or conversion to a thioamide.

Reduction to Amines: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the N-acetyl moiety into an N-ethyl group. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common. orgoreview.com The reaction proceeds via the addition of hydride ions and results in the formation of the corresponding secondary amine. orgoreview.com Unlike esters and carboxylic acids, amides are typically resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). orgoreview.com Other reagents capable of this reduction include borane (B79455) complexes and advanced systems like samarium(II) iodide with an amine and water, which can offer high chemoselectivity. researchgate.net

Conversion to Thioamides: The oxygen atom of the amide carbonyl can be replaced with a sulfur atom to yield a thioamide. This thionation reaction is most famously achieved using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide). wikipedia.orgresearchgate.net Lawesson's reagent is often preferred as it is more soluble and requires milder reaction conditions, typically refluxing in a solvent like toluene (B28343) or xylene. wikipedia.orgnih.gov Alternative methods involve activating the amide with reagents like triflic anhydride (B1165640) in the presence of pyridine (B92270), followed by treatment with a sulfur source like aqueous ammonium (B1175870) sulfide. researchgate.netacs.org

Carboxylic Acid Functionalization

The carboxylic acid group is one of the most versatile functional groups for derivatization, readily undergoing esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. For N-acetylated amino acids, classic Fischer esterification (reaction with an alcohol under acidic catalysis) is a viable method. aklectures.compearson.com More advanced and milder methods are often preferred to avoid harsh conditions. The use of coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid for reaction with an alcohol. benthamopen.com Another approach involves using N-hydroxysuccinimide esters of N-protected amino acids, which react with alcohols in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). core.ac.uk Microwave-assisted esterification using modified Mukaiyama's reagents has also been shown to be effective, often reducing reaction times. nih.gov

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This is a cornerstone of peptide synthesis. Direct amidation can be achieved using various coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.org Protecting-group-free methods have been developed, for instance, using borate (B1201080) esters like B(OCH₂CF₃)₃ as catalysts, which facilitate the direct reaction between the amino acid and an amine. rsc.org Enzymatic approaches using hydrolases like lipases are also emerging as green alternatives for amide bond formation. nih.gov

The carboxylic acid group can be reduced to a primary alcohol, yielding a 2-(4-chlorophenyl)-2-acetamidoethanol derivative. Direct reduction of carboxylic acids requires powerful reducing agents like LiAlH₄ or borane (BH₃). stackexchange.com A more common and often milder strategy involves a two-step process: first, the carboxylic acid is activated and converted into a more reactive intermediate, such as a mixed anhydride (using ethyl chloroformate) or an imidazolide (B1226674) (using CDI), which is then reduced with a milder reagent like sodium borohydride (NaBH₄). benthamopen.comcore.ac.uk This two-step, one-pot procedure is often high-yielding and can preserve the stereochemical integrity of the adjacent chiral center. benthamopen.com The NaBH₄/I₂ system is another effective reagent for reducing N-protected amino acids to their corresponding amino alcohols. stackexchange.com

Phenyl Ring Functionalization and Substitution Reactions

The 4-chlorophenyl group can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups onto the aromatic ring. The position of substitution is directed by the existing substituents: the chloro group and the alkyl side chain. The chlorine atom is a deactivating, ortho, para-director, while the alkyl side chain is a weakly activating, ortho, para-director.

Given that the para position is occupied by the chlorine, new electrophiles would be directed primarily to the positions ortho to the alkyl side chain (positions 3 and 5). The electronic deactivation by the chloro group means that forcing conditions may be required for many standard EAS reactions.

Halogenation: Further halogenation (e.g., chlorination or bromination) would likely occur at the 3- or 5-positions, requiring a Lewis acid catalyst like FeCl₃ or AlCl₃.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid would also be directed to the ortho positions relative to the side chain.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid (-SO₃H) group. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups respectively, are also possible but may be sluggish due to the deactivating effect of the chlorine atom. masterorganicchemistry.com

More advanced transition-metal-catalyzed cross-coupling reactions could also be employed. For example, the C-Cl bond could potentially participate in reactions like Suzuki or Buchwald-Hartwig couplings, replacing the chlorine with an aryl, vinyl, or amino group, although this would require specific catalytic systems designed for the activation of aryl chlorides. acs.org Catalytic hydrodechlorination using a catalyst like Ni-Mo/γ-Al₂O₃ can replace the chlorine atom with hydrogen. nih.gov

Halogenation and Nitration Studies

The phenyl ring of 2-(4-chlorophenyl)-2-acetamidoacetic acid is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. These reactions introduce substituents onto the aromatic ring, which can significantly influence the molecule's electronic properties and steric profile.

Halogenation: The introduction of additional halogen atoms onto the 4-chlorophenyl ring can be achieved through various standard halogenation protocols. The directing effects of the existing chloro and the acetamidoacetic acid substituents play a crucial role in determining the regioselectivity of these reactions. The chloro group is an ortho-, para-directing deactivator, while the acetamidoacetic acid group, being electron-withdrawing, is a meta-director. The interplay of these directing effects can lead to a mixture of products, and reaction conditions must be carefully optimized to achieve the desired isomer. For instance, direct bromination using bromine in the presence of a Lewis acid catalyst like iron(III) bromide would be expected to yield a mixture of brominated products.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group, a strong electron-withdrawing group, onto the phenyl ring. The position of nitration is again governed by the directing effects of the existing substituents. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization, such as diazotization followed by substitution or the formation of amides and sulfonamides.

While specific studies on the halogenation and nitration of this compound are not extensively reported in publicly available literature, the principles of electrophilic aromatic substitution on similarly substituted benzene (B151609) rings are well-established in organic chemistry. nih.govgoogle.com The reactivity and regioselectivity would be analogous to other 4-chlorophenylacetic acid derivatives. rsc.orgacs.org

Table 1: Potential Halogenation and Nitration Products

ReagentExpected Major Product(s)
Br₂ / FeBr₃2-Bromo-4-chlorophenyl, 3-Bromo-4-chlorophenyl derivatives
Cl₂ / AlCl₃2,4-Dichlorophenyl, 3,4-Dichlorophenyl derivatives
HNO₃ / H₂SO₄2-Nitro-4-chlorophenyl, 3-Nitro-4-chlorophenyl derivatives

Note: The table represents expected products based on general principles of electrophilic aromatic substitution and may require experimental validation for this specific substrate.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The chloro-substituent on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups, thereby enabling the synthesis of a vast library of derivatives.

The general scheme for a Suzuki-Miyaura coupling involving this compound (or its ester derivative to avoid complications with the free carboxylic acid) would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. acs.orgmdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalyst/LigandBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃2-(4-Biphenyl)-2-acetamidoacetic acid derivative
3-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃2-(4-(Thiophen-3-yl)phenyl)-2-acetamidoacetic acid derivative
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / SPhosK₃PO₄2-(4-Vinylphenyl)-2-acetamidoacetic acid derivative

Note: This table provides illustrative examples. The specific conditions would need to be optimized for each substrate combination.

Other cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to replace the chloro group with various amines, leading to the synthesis of N-aryl derivatives. rsc.org Similarly, Sonogashira coupling could be used to introduce alkyne functionalities. These reactions significantly expand the synthetic utility of this compound as a versatile building block.

Synthesis of Conformationally Restricted Analogues

The flexibility of the this compound scaffold can be constrained through the introduction of cyclic structures. The synthesis of such conformationally restricted analogues is of significant interest in medicinal chemistry as it can lock the molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for biological targets.

Several strategies can be envisioned for the synthesis of conformationally restricted analogues:

Cyclization onto the aromatic ring: Intramolecular Friedel-Crafts acylation of a suitably derivatized precursor could lead to the formation of a new ring fused to the phenyl group. For instance, if the acetamido group were replaced with a longer chain terminating in a reactive group, cyclization could be induced.

Formation of heterocyclic rings: The carboxylic acid and amide functionalities can be utilized to construct heterocyclic rings. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group, could allow for an intramolecular N-alkylation to form a lactam.

Incorporation into macrocycles: The molecule can be incorporated into a larger ring system, such as a cyclic peptide or a macrocyclic lactone. This would significantly restrict the conformational freedom of the entire molecule. nih.gov

Application as a Chiral Building Block in Complex Synthesis

Enantiomerically pure this compound, or its parent amino acid, 2-(4-chlorophenyl)glycine, can serve as a valuable chiral building block in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products. google.comchemicalbook.com The stereocenter at the alpha-carbon can be used to induce chirality in subsequent reactions or can be incorporated as a key stereogenic element in the final target molecule.

The utility of chiral N-acyl amino acids in synthesis is well-documented. They can be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. mdpi.com For example, chiral 2-chlorophenylglycine derivatives are known intermediates in the synthesis of important pharmaceutical compounds. google.com

Table 3: Potential Applications as a Chiral Building Block

Target Molecule ClassSynthetic Strategy
Chiral heterocyclesUtilization of the amino and carboxyl groups for ring formation
PeptidomimeticsIncorporation into a peptide sequence to mimic a natural amino acid
Asymmetric catalysisUse as a chiral ligand for a metal catalyst
Natural product synthesisAs a starting material containing a key stereocenter

The development of methods for the asymmetric synthesis of tailor-made amino acids, for instance using chiral Ni(II) complexes of Schiff bases, highlights the importance of such compounds as building blocks. nih.gov The ability to introduce the 4-chlorophenyl group with a defined stereochemistry makes this compound a potentially valuable tool for medicinal chemists and synthetic organic chemists.

Solid State Chemistry and Materials Science Perspectives of 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. allfordrugs.compharmaxchange.info Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. allfordrugs.com While no specific polymorphs of 2-(4-Chlorophenyl)-2-acetamidoacetic acid have been reported, its molecular structure suggests a high potential for polymorphic behavior.

Identification and Characterization of Different Crystalline Forms

The this compound molecule possesses several key functional groups that can participate in various intermolecular interactions: a carboxylic acid, a secondary amide, and a chlorophenyl group. The flexibility of the molecule, particularly around the single bonds connecting these groups, allows for different molecular conformations. These different conformations can, in turn, pack in various ways in the crystal lattice, leading to polymorphism. tandfonline.com

For instance, studies on similar molecules like paracetamol, which also contains an acetamido group, have identified multiple polymorphic forms with different hydrogen bonding networks and packing arrangements. pharmaxchange.infotandfonline.com It is plausible that this compound could exhibit similar conformational and packing polymorphism.

To illustrate what one might expect from experimental studies, a hypothetical data table for potential polymorphs is presented below. This table is based on typical data for organic molecules of similar complexity.

Hypothetical Polymorphs of this compound

Property Form I (Hypothetical) Form II (Hypothetical)
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pbca
Melting Point 180-182 °C 175-177 °C
Key IR Peaks (cm⁻¹) 3300 (N-H), 1710 (C=O, acid), 1660 (C=O, amide) 3320 (N-H), 1705 (C=O, acid), 1675 (C=O, amide)

Phase Transition Studies

The different potential polymorphs of this compound would be expected to have different thermodynamic stabilities. Phase transitions between these forms could likely be induced by changes in temperature, pressure, or by specific solvent environments. Techniques such as Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) would be essential for studying these transitions. For example, a less stable (metastable) polymorph might convert to a more stable form upon heating. pharmaxchange.info The relationship between polymorphs can be described as either enantiotropic, where the stability order changes with temperature, or monotropic, where one form is always more stable. pharmaxchange.info

Co-crystallization and Salt Formation for Crystal Engineering

Crystal engineering offers a powerful strategy to modify the physicochemical properties of a solid by forming multi-component crystals, such as co-crystals and salts. acs.org Given the functional groups present in this compound, it is an excellent candidate for co-crystallization studies.

Design Principles for Co-crystals

The design of co-crystals relies on the predictable formation of intermolecular interactions, known as supramolecular synthons, between the target molecule and a co-former. For this compound, the carboxylic acid and amide groups are prime candidates for forming robust hydrogen-bonded synthons with a variety of co-formers. acs.orgresearchgate.netresearchgate.netnih.gov

Potential co-formers could include:

Pyridine-based molecules: These can form a strong and reliable heterosynthon between the carboxylic acid of the target molecule and the nitrogen atom of the pyridine (B92270) ring. researchgate.net

Other carboxylic acids or amides: These could lead to the formation of acid-acid or amide-amide homosynthons, or acid-amide heterosynthons. acs.orgacs.orgresearchgate.netnih.gov

Amino acids: As zwitterionic molecules, amino acids can form strong, charge-assisted hydrogen bonds and have been successfully used as co-formers. allfordrugs.com

Supramolecular Synthons in Co-crystals

The most anticipated supramolecular synthon for this compound in co-crystals is the acid-amide heterosynthon . acs.orgacs.orgresearchgate.netnih.gov This involves a hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen, and another between the amide N-H and the carboxylic acid carbonyl oxygen, forming a stable ring structure. The robustness of this synthon has been demonstrated in a wide range of co-crystals. acs.orgacs.orgresearchgate.netnih.gov

Another important interaction could involve the chlorine atom of the chlorophenyl group, which can participate in halogen bonding, a directional interaction that is increasingly being used in crystal engineering. rsc.org

A hypothetical example of a co-crystal is presented in the table below.

Hypothetical Co-crystal of this compound

Co-former Stoichiometry Key Supramolecular Synthon Expected Property Change
Isonicotinamide 1:1 Acid-Pyridine Heterosynthon, Amide-Amide Homosynthon Increased Solubility

Hydrate (B1144303) and Solvate Formation

The formation of hydrates (where water is incorporated into the crystal lattice) and solvates (where a solvent other than water is incorporated) is a common phenomenon for organic molecules with hydrogen bonding capabilities. rsc.orgnih.govchemrxiv.orgresearchgate.net The presence of the carboxylic acid and amide groups in this compound makes it susceptible to hydrate and solvate formation.

The formation of a hydrate is often driven by the ability of water molecules to bridge the primary functional groups of the host molecule, leading to a more stable hydrogen-bonded network. nih.gov Statistical analyses have shown that molecules with polar functional groups have a high tendency to form hydrates. nih.gov

Similarly, crystallization from various organic solvents could lead to the formation of solvates. The specific solvent incorporated would depend on the nature of the solvent and its ability to form favorable interactions with the host molecule. The study of solvate formation is crucial as desolvation can sometimes lead to the discovery of new, potentially unstable, polymorphic forms. nih.gov

A summary of potential pseudopolymorphs is hypothetically outlined below.

Hypothetical Pseudopolymorphs of this compound

Form Solvent Stoichiometry (Host:Solvent) Stability
Hydrate Water 1:1 Stable at ambient humidity
Solvate Ethanol 1:1 May desolvate upon heating

Amorphous State Characterization and Stability

There is currently no available research detailing the formation or characterization of an amorphous form of this compound. The generation of an amorphous phase, typically achieved through processes such as melt quenching, spray drying, or milling, has not been documented for this compound. Consequently, there are no studies on its thermodynamic properties, structural relaxation, or physical and chemical stability compared to any crystalline forms. Characterization data from techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), or X-ray Powder Diffraction (XRPD) to confirm the absence of long-range molecular order, are absent from the scientific record. Stability studies, which are crucial for amorphous pharmaceuticals to prevent recrystallization, are also unavailable.

Crystal Growth and Habit Modification Studies

Detailed investigations into the crystal growth of this compound from various solvents and conditions have not been published. Information regarding its polymorphism—the ability to exist in multiple crystalline forms—is not available. As a result, there are no established protocols for controlling its crystallization to achieve specific polymorphs or crystal habits. Studies on how factors like solvent, temperature, cooling rate, and impurities influence crystal morphology are crucial for pharmaceutical development and are entirely missing for this compound.

Mechanical Properties of Crystalline Forms

The mechanical properties of crystalline this compound, such as hardness, elasticity, and compaction behavior, have not been reported. These properties are fundamental to understanding the behavior of the material during manufacturing processes like tableting. Techniques such as nanoindentation or atomic force microscopy (AFM) are often used to measure these properties at the crystal level, but no such data is available for this specific compound. Without information on its crystalline forms, a comparative analysis of their mechanical properties is not possible.

Due to the absence of research in these specific areas, a detailed article with data tables as requested cannot be generated. Further experimental research would be required to elucidate the solid-state chemistry and materials science aspects of this compound.

Solvent Effects and Reaction Environment Studies on 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Influence on Conformational Equilibrium

The three-dimensional structure of a molecule is not static but exists as an ensemble of interconverting conformers. The relative energies of these conformers, and thus their population at equilibrium, can be significantly altered by the surrounding solvent. For 2-(4-chlorophenyl)-2-acetamidoacetic acid, key conformational variables include the torsion angles associated with the acetamido and carboxylic acid groups relative to the chlorophenyl ring.

While specific studies on the conformational equilibrium of this compound are not extensively documented, insights can be drawn from related structures. For instance, in a study of 2-(4-chlorophenyl)acetamide, the acetamide (B32628) group was found to be twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of 83.08(1)°. mdpi.com This significant twist is a result of steric hindrance and electronic effects. It is plausible that in this compound, the presence of the additional acetic acid moiety at the alpha-carbon would introduce further steric crowding, influencing the preferred conformation.

The nature of the solvent can influence this equilibrium. Polar protic solvents, for example, can form hydrogen bonds with both the amide and carboxylic acid functionalities, potentially stabilizing conformations where these groups are more exposed. In contrast, nonpolar aprotic solvents might favor more compact conformations where intramolecular hydrogen bonding could play a role. The equilibrium between different conformers can be represented as:

Conformer A ⇌ Conformer B

The equilibrium constant, K_eq_ = [Conformer B]/[Conformer A], is dependent on the Gibbs free energy difference between the two states, which is in turn affected by the differential solvation of each conformer.

Table 1: Postulated Solvent Influence on Conformational Preferences of this compound

Solvent TypePredominant InteractionsPostulated Effect on Conformation
Nonpolar (e.g., Hexane)van der Waals forcesMay favor conformations with intramolecular hydrogen bonding to minimize exposure of polar groups.
Polar Aprotic (e.g., DMSO)Dipole-dipole interactionsSolvates polar groups, potentially favoring more extended conformations.
Polar Protic (e.g., Ethanol)Hydrogen bondingStrong solvation of both amide and carboxylic acid groups, likely favoring extended conformations and disrupting intramolecular hydrogen bonds.

This table is based on general principles of solvent-solute interactions and requires experimental verification for the specific compound.

Impact on Reaction Rates and Selectivity

Solvents can exert a significant influence on the kinetics and selectivity of chemical reactions. For reactions involving this compound, either as a reactant or a product, the choice of solvent can be critical. The effects can be broadly categorized into general solvent effects, related to the polarity and dielectric constant of the medium, and specific solvent effects, which involve direct interactions such as hydrogen bonding or coordination.

General principles of solvent effects on reaction rates suggest that reactions proceeding through a polar transition state will be accelerated in polar solvents. For instance, the hydrolysis of an ester derivative of this compound would likely be faster in a more polar solvent. Studies on the hydrolysis of related compounds, such as 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures, have shown that the variation in water activity and solute-solute interactions significantly affects the reaction rate. nih.gov Unexpectedly, in highly aqueous solutions, some alcohols induced smaller effects on the rate constant per unit volume compared to acetonitrile (B52724). nih.gov

In acid-catalyzed reactions, the solvent can influence the protonation state of the substrate and the stability of charged intermediates. chemrxiv.org For reactions involving nucleophilic attack on the carbonyl carbon of the acetamido or carboxylic acid group, a solvent that can stabilize the developing negative charge on the oxygen atom will enhance the reaction rate.

Table 2: Expected Solvent Effects on a Hypothetical Esterification of this compound

SolventDielectric Constant (approx.)Expected Relative RateRationale
Toluene (B28343)2.4SlowNonpolar, does not effectively stabilize the polar transition state.
Tetrahydrofuran (THF)7.6ModeratePolar aprotic, provides some stabilization of the transition state.
Acetonitrile37.5FastPolar aprotic, effectively stabilizes the polar transition state.
Dimethylformamide (DMF)38.3FastPolar aprotic, effectively stabilizes the polar transition state.

This table represents a hypothetical scenario based on established principles of chemical kinetics and requires experimental validation.

Furthermore, the solvent can influence the selectivity of a reaction. For instance, if a reaction can proceed through multiple pathways leading to different products (e.g., regioselectivity or stereoselectivity), the solvent can preferentially stabilize one transition state over another, thereby directing the reaction towards a specific outcome.

Solvatochromism and Spectroscopic Shifts

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited electronic states of the molecule. The UV-visible absorption spectrum of a compound like this compound, which contains chromophoric groups (the chlorophenyl ring and the carbonyl groups), is expected to exhibit solvatochromism.

A bathochromic (red) shift, on the other hand, would suggest that the excited state is more polar than the ground state. The magnitude and direction of the shift can be correlated with various solvent polarity scales, such as the Kamlet-Taft parameters.

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max_) for this compound in Various Solvents

SolventPolarity IndexExpected λ_max ShiftPostulated λ_max_ (nm)
Cyclohexane0.2Reference270
Dichloromethane3.1Bathochromic275
Acetone5.1Bathochromic278
Ethanol5.2Bathochromic/Hypsochromic (H-bonding)276
Water10.2Bathochromic/Hypsochromic (H-bonding)274

This table is a hypothetical representation based on the principles of solvatochromism and requires experimental confirmation.

These spectroscopic shifts not only provide information about the electronic structure of the molecule but can also be used to probe the local environment in more complex systems.

Ionic Liquid and Deep Eutectic Solvent Applications in Synthesis

In recent years, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as "green" alternatives to conventional volatile organic compounds in chemical synthesis. mdpi.comrsyn.org These novel solvent systems offer unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties.

Ionic liquids, which are salts with a melting point below 100 °C, can act as both solvents and catalysts in organic reactions. nih.gov For the synthesis of this compound or its precursors, an appropriately designed IL could enhance reaction rates and facilitate product separation.

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. researchgate.net Choline (B1196258) chloride-based DESs, for example, have been successfully employed in a variety of condensation and multicomponent reactions. mdpi.com The synthesis of related compounds, such as thioethers, has been shown to proceed with high yield in a choline chloride:urea DES, which acted as a catalyst. mdpi.com The acidic or basic nature of DES can be tailored by the choice of HBA and HBD, making them versatile for a range of chemical transformations.

Table 4: Potential Deep Eutectic Solvent Systems for the Synthesis of this compound Derivatives

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioPotential Application
Choline ChlorideUrea1:2General purpose solvent for condensation reactions.
Choline Chloridep-Toluenesulfonic acid1:1Acidic catalyst for esterification or amidation reactions.
Choline ChlorideGlycerol (B35011)1:2Biodegradable solvent for various synthetic steps.
BetaineFormic Acid-Can act as both solvent and catalyst. rsyn.org

The use of ILs and DESs in the synthesis of this compound could offer advantages in terms of reaction efficiency, product purity, and environmental impact.

Future Research Directions and Emerging Methodologies for 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like 2-(4-chlorophenyl)-2-acetamidoacetic acid. These computational tools can significantly shorten the path from a target molecule to a viable synthetic route by analyzing vast datasets of chemical reactions.

Computer-aided synthesis planning (CASP) programs, driven by both expert-encoded rules and machine learning algorithms, are becoming increasingly sophisticated. For a molecule such as this compound, a retrosynthesis AI would propose disconnections to identify readily available starting materials. This process involves breaking down the target molecule into simpler precursors. For instance, the AI might suggest a disconnection of the amide bond, leading back to 2-(4-chlorophenyl)acetic acid and an acetylating agent, or a disconnection at the C-N bond.

Machine learning models can also predict the optimal reaction conditions, including solvent, temperature, and catalyst, by learning from millions of documented reactions. This predictive capability can minimize the trial-and-error approach often employed in traditional synthesis, saving time and resources. Furthermore, AI can be used to predict potential side reactions and byproducts, allowing for the design of cleaner and more efficient synthetic pathways. The integration of robotics can lead to fully automated synthesis platforms where AI designs the synthesis, and robotic systems execute the reactions, purify the products, and analyze the results in a closed loop.

AI/ML Application Description Potential Impact on this compound Synthesis
Retrosynthesis Prediction AI algorithms suggest synthetic routes by working backward from the target molecule.Rapid identification of multiple potential synthetic pathways from commercial starting materials.
Reaction Condition Optimization ML models predict optimal solvents, temperatures, and catalysts for a given transformation.Reduced number of experiments needed to achieve high yields and purity.
Side Reaction Prediction AI tools identify likely byproducts based on reactants and conditions.Improved reaction selectivity and simplified purification processes.
Automated Synthesis Platforms Integration of AI with robotic systems for hands-off synthesis and analysis.Accelerated discovery and optimization of synthesis routes with high reproducibility.

Exploration of Novel Catalytic Systems (Non-Biological)

The development of novel, non-biological catalytic systems offers a promising avenue for more efficient and selective synthesis of this compound. Traditional methods for forming the central acetamidoacetic acid core often rely on stoichiometric reagents, which can generate significant waste. Modern catalytic approaches aim to overcome these limitations.

Transition-metal catalysis has become a powerful tool for C-N bond formation. researchgate.netresearchgate.netacs.orgnih.gov Catalysts based on rhodium and iridium have shown high efficiency in direct C-H amination reactions, which could be a potential route to introduce the acetamido group. researchgate.net Palladium-catalyzed cross-coupling reactions are another viable strategy for constructing the C-N bond. researchgate.net

Organocatalysis , the use of small organic molecules as catalysts, presents a green and often highly stereoselective alternative. iucr.orgmt.comacs.orgacs.org For the synthesis of α-amino acid derivatives, chiral phosphoric acids and diarylprolinol silyl (B83357) ethers have been successfully employed. iucr.orgacs.org These catalysts can facilitate the enantioselective synthesis of this compound, which is crucial for its potential applications in pharmaceuticals.

Furthermore, catalysts based on abundant and low-cost metals like zirconium and titanium are being explored for direct amidation reactions. researchgate.net Zirconium(IV) chloride, for example, has been shown to be an effective catalyst for the direct coupling of carboxylic acids and amines. researchgate.net Boron-based catalysts, such as boric acid and various boronic acids, are also emerging as efficient promoters for amide bond formation, often under milder conditions than traditional methods. umich.edu

Catalytic System Catalyst Examples Advantages for this compound Synthesis Potential Challenges
Transition-Metal Catalysis Rhodium, Iridium, Palladium complexesHigh efficiency, potential for direct C-H functionalization. researchgate.netresearchgate.netCost of precious metals, potential for metal contamination in the product.
Organocatalysis Chiral phosphoric acids, diarylprolinol silyl ethersMetal-free, potential for high enantioselectivity, environmentally benign. iucr.orgacs.orgLower turnover numbers compared to metal catalysts, may require higher catalyst loading.
Main Group Catalysis Zirconium(IV) chloride, Boric acidLow cost, low toxicity, good functional group tolerance. researchgate.netumich.eduMay require elevated temperatures, removal of water can be necessary. umich.edu
Lewis Acid Catalysis Iodine, p-Toluenesulfonic acid (PTSA)Readily available, effective for condensation reactions. nih.govCan be corrosive, may require stoichiometric amounts.

Advanced In Situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable information for understanding reaction mechanisms, identifying intermediates, and optimizing process parameters. Advanced in-situ spectroscopic techniques are becoming indispensable tools for the synthesis of molecules like this compound.

Fourier Transform Infrared (FTIR) spectroscopy , particularly with attenuated total reflection (ATR) probes, allows for the direct monitoring of reactant consumption and product formation in the reaction vessel. nih.govmt.commdpi.comyoutube.com For the synthesis of this compound, in-situ FTIR can track the characteristic vibrational bands of the carboxylic acid, acyl chloride intermediate (if formed), and the final amide product. mt.com This real-time data enables precise determination of reaction endpoints and can help to avoid the formation of impurities due to over-reaction. Recent developments have even seen the application of AI to simulate and interpret complex IR spectra, such as the amide II bands in proteins, which could be adapted to smaller molecules. nih.gov

Raman spectroscopy is another powerful in-situ technique that is particularly well-suited for monitoring reactions in aqueous media, as water has a weak Raman signal. dtu.dkbohrium.comresearchgate.netacs.orgnih.gov This would be advantageous for syntheses of this compound that are performed in water or mixed aqueous-organic solvent systems. Raman spectroscopy can provide complementary information to FTIR, especially for non-polar functional groups.

Spectroscopic Technique Key Parameters to Monitor Information Gained
In-situ FTIR (ATR) Carbonyl stretches (acid, amide), N-H bendsReaction kinetics, intermediate formation and consumption, reaction endpoint. mt.com
In-situ Raman Phenyl ring modes, C-Cl stretch, amide bandsComplementary kinetic data, particularly useful in aqueous media. dtu.dk
In-situ NMR Chemical shifts of key protons and carbonsDetailed structural information on intermediates and products, mechanistic insights.

High-Throughput Experimentation in Derivatization

High-throughput experimentation (HTE) utilizes automation and miniaturization to perform a large number of experiments in parallel. acs.orgcam.ac.uknih.gov This approach is ideal for rapidly exploring the chemical space around a core molecule like this compound to create a library of derivatives with diverse properties.

For the derivatization of this compound, HTE can be employed to screen a wide range of coupling partners for the carboxylic acid and amide functionalities. For example, an array of different alcohols could be reacted with the carboxylic acid to form a library of esters, or various acylating agents could be used to modify the acetamido group. Automated liquid handlers can dispense precise amounts of reactants into multi-well plates, which are then subjected to various reaction conditions. nih.gov Analysis of the resulting product libraries can also be automated using techniques like high-throughput mass spectrometry. nih.gov

The data generated from HTE can be used to build structure-activity relationships (SAR) and to identify derivatives with improved properties for various applications. This approach significantly accelerates the discovery and optimization process compared to traditional one-at-a-time synthesis. acs.org

HTE Application Experimental Setup Variables Screened Outcome
Ester Library Synthesis 96-well plates, automated liquid handlerArray of alcohols, different coupling agents, various temperaturesLibrary of ester derivatives of this compound for property screening.
Amide Library Synthesis Parallel synthesis reactorArray of amines, different amide coupling reagents, various solventsLibrary of amide derivatives for SAR studies.
Catalyst Screening Microscale reactorsDifferent metal catalysts, ligands, and bases for C-N bond formationIdentification of optimal catalyst system for the synthesis of the core structure.

Theoretical Advancements in Predicting Reactivity and Solid-State Forms

Computational chemistry provides powerful tools to predict the behavior of molecules, from their intrinsic reactivity to their macroscopic properties in the solid state. These theoretical advancements can guide experimental work and provide fundamental insights into the properties of this compound.

Density Functional Theory (DFT) can be used to model the electronic structure of the molecule and to predict its reactivity. researchgate.netjocpr.comresearchgate.netnih.gov For example, DFT calculations can identify the most likely sites for electrophilic or nucleophilic attack, predict the stability of reaction intermediates, and calculate the energy barriers for different reaction pathways. This information can be used to rationalize experimental observations and to design more efficient synthetic routes.

Crystal Structure Prediction (CSP) is a computational methodology aimed at predicting the possible crystal structures (polymorphs) of a molecule from its chemical diagram alone. iucr.orgresearchgate.netnih.govnih.gov For a molecule like this compound, which has potential pharmaceutical applications, understanding and controlling polymorphism is critical, as different crystal forms can have different solubility, stability, and bioavailability. acs.org CSP can help to identify the most stable polymorphs and to guide experimental crystallization screening. The integration of AI and machine learning with CSP is a rapidly developing area that promises to improve the accuracy and efficiency of these predictions. acs.org

Theoretical Method Predicted Property Relevance to this compound
Density Functional Theory (DFT) Molecular orbitals (HOMO, LUMO), reaction energies, transition state structures. researchgate.netjocpr.comPrediction of reactivity, elucidation of reaction mechanisms, guidance for catalyst design.
Crystal Structure Prediction (CSP) Possible crystal packing arrangements, lattice energies of polymorphs. iucr.orgresearchgate.netIdentification of potential polymorphs, understanding of solid-state properties, risk assessment for pharmaceutical development.
Molecular Dynamics (MD) Simulation Conformational flexibility, interactions with solvents and other molecules.Understanding solubility, predicting interactions with biological targets.
Quantitative Structure-Property Relationship (QSPR) Correlation of molecular descriptors with physical properties like melting point and solubility. nih.govIn silico estimation of key physical properties to guide experimental work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.